molecular formula C9H3Cl2F2N B12311223 1,3-Dichloro-5,7-difluoroisoquinoline

1,3-Dichloro-5,7-difluoroisoquinoline

Cat. No.: B12311223
M. Wt: 234.03 g/mol
InChI Key: MLYITIAQOVCPII-UHFFFAOYSA-N
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Description

1,3-Dichloro-5,7-difluoroisoquinoline is a chemical compound with the molecular formula C₉H₃Cl₂F₂N. It belongs to the class of isoquinolines, which are nitrogen-containing heteroaromatic compounds. This compound is characterized by the presence of two chlorine atoms and two fluorine atoms attached to the isoquinoline ring. Isoquinolines are known for their diverse biological activities and are widely used in pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-5,7-difluoroisoquinoline can be achieved through various synthetic routes. One common method involves the direct fluorination and chlorination of isoquinoline derivatives. For example, the reaction of 3,5,6,7,8-pentachloroisoquinoline with cesium fluoride in deuterated dimethyl sulfoxide (DMSO-d₆) at 100°C results in the formation of 3,5,7,8-tetrachloro-6-fluoroisoquinoline and 3,5,6,7-tetrachloro-8-fluoroisoquinoline .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical reactions using similar synthetic routes. The use of high-purity reagents and controlled reaction conditions ensures the efficient production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5,7-difluoroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Cesium Fluoride: Used in fluorination reactions.

    Palladium Catalysts: Used in coupling reactions with arylboronic acids.

Major Products Formed

    1-Aryl-3-chloroisoquinolines: Formed through palladium-catalyzed coupling reactions.

    Fluorinated Isoquinolines: Formed through fluorination reactions.

Scientific Research Applications

1,3-Dichloro-5,7-difluoroisoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5,7-difluoroisoquinoline involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms in the isoquinoline ring can influence its binding affinity and selectivity towards biological targets. The compound may exert its effects through various pathways, including inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dichloro-5,7-difluoroisoquinoline is unique due to the presence of both chlorine and fluorine atoms in the isoquinoline ring. This combination of halogens can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H3Cl2F2N

Molecular Weight

234.03 g/mol

IUPAC Name

1,3-dichloro-5,7-difluoroisoquinoline

InChI

InChI=1S/C9H3Cl2F2N/c10-8-3-5-6(9(11)14-8)1-4(12)2-7(5)13/h1-3H

InChI Key

MLYITIAQOVCPII-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=CC(=NC(=C21)Cl)Cl)F)F

Origin of Product

United States

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